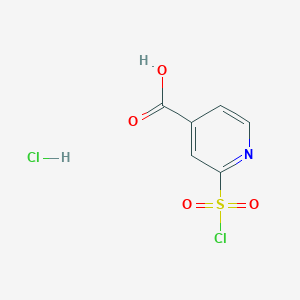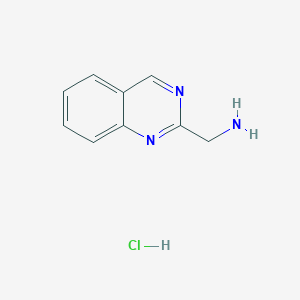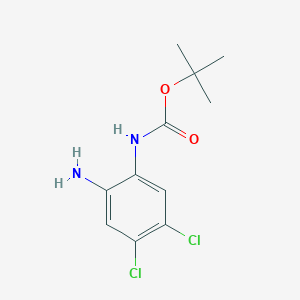
tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate: is an organic compound with the molecular formula C11H14Cl2N2O2 and a molecular weight of 277.15 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate typically involves the reaction of 2-amino-4,5-dichlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding .
Reduction: Formation of .
Substitution: Formation of substituted carbamates .
Scientific Research Applications
Chemistry: tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for the synthesis of enzyme inhibitors .
Medicine: .
Industry: In industrial applications, this compound is used in the production of polymers and coatings .
Mechanism of Action
The mechanism by which tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate exerts its effects involves the interaction with biological macromolecules such as proteins and nucleic acids . The compound can form covalent bonds with these macromolecules, leading to changes in their structure and function . The molecular targets include enzymes involved in metabolic pathways, where the compound acts as an inhibitor .
Comparison with Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
- tert-Butyl (2-amino-3,4-dichlorophenyl)carbamate
Uniqueness: tert-Butyl (2-amino-4,5-dichlorophenyl)carbamate is unique due to the
Properties
Molecular Formula |
C11H14Cl2N2O2 |
|---|---|
Molecular Weight |
277.14 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-11(2,3)17-10(16)15-9-5-7(13)6(12)4-8(9)14/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
YXOAVPVMMQLKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


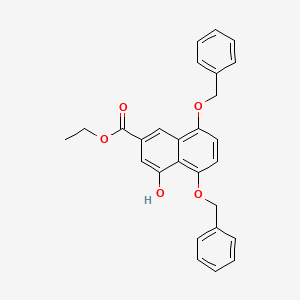
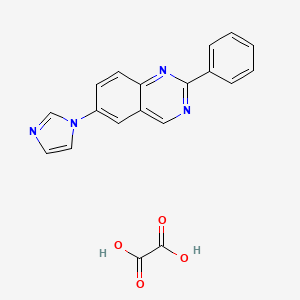
![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)

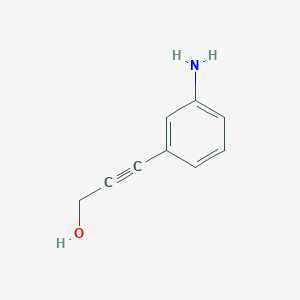
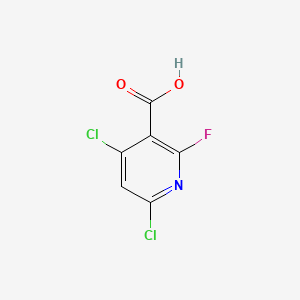


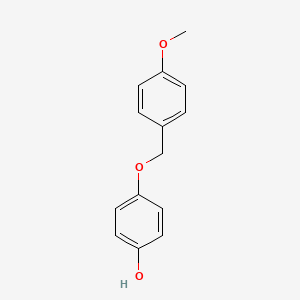

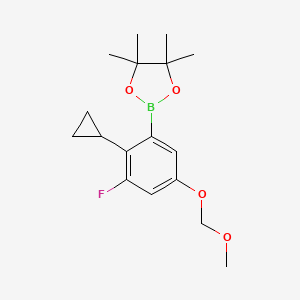
![Benzo[b]thiophene-4-carbonitrile, 4,5,6,7-tetrahydro-](/img/structure/B13934208.png)
